

Ecotoxicity of C.I. Basic Red 46 in Aquatic Environments: A Technical Guide

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Compound of Interest

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Abstract

C.I. Basic Red 46, a cationic monoazo dye, is utilized in the textile industry for dyeing acrylic fibers. Its release into aquatic ecosystems through industrial effluents raises significant ecotoxicological concerns. This technical guide provides a comprehensive overview of the current knowledge regarding the ecotoxicity of C.I. Basic Red 46 in aquatic environments. It includes a summary of available quantitative toxicity data for various aquatic organisms, detailed experimental protocols for ecotoxicity testing, and an exploration of the potential mechanisms of toxicity, including a visualized pathway of oxidative stress. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development and environmental risk assessment to understand and evaluate the environmental impact of this compound.

Introduction

C.I. Basic Red 46 (CAS RN: 12221-69-1), also known as Cationic Red GRL, is a synthetic dye belonging to the azo class of compounds, characterized by the presence of one or more azo groups (-N=N-).^[1] Azo dyes are the largest and most versatile class of synthetic colorants used in a wide range of industries, including textiles, printing, and cosmetics. Due to their chemical stability and resistance to degradation, they can persist in the environment, leading to the contamination of water bodies.^{[2][3]}

The presence of C.I. Basic Red 46 and other azo dyes in aquatic ecosystems is of concern due to their potential to exert toxic effects on a variety of aquatic organisms. These effects can range from acute lethality to chronic impacts on growth, reproduction, and genetic integrity. The coloration of water by these dyes can also inhibit sunlight penetration, thereby affecting photosynthetic organisms at the base of the aquatic food web.^[4] This guide focuses specifically on the ecotoxicological profile of C.I. Basic Red 46, providing a detailed analysis of its impact on aquatic life.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the acute toxicity of C.I. Basic Red 46 to various aquatic organisms. It is important to note that publicly available data for this specific dye is limited.

Table 1: Acute Toxicity of C.I. Basic Red 46 to Aquatic Vertebrates

Test Organism	Endpoint	Duration	Value (mg/L)	Reference
Zebra Fish (Danio rerio)	LC0	96 hours	24	^[5]

LC0: The highest concentration of a substance at which no mortality is observed.

Table 2: Acute Toxicity of C.I. Basic Red 46 to Aquatic Invertebrates

Test Organism	Endpoint	Duration	Value (mg/L)	Reference
Daphnia magna (Water Flea)	EC50 (Immobilization)	24 hours	1 - 10	^[5]

EC50: The concentration of a substance that causes a specified effect (in this case, immobilization) in 50% of the test population.

Table 3: Toxicity of C.I. Basic Red 46 to Microorganisms

Test Organism	Endpoint	Value (mg/L)	Reference
Activated Sludge Microorganisms	EC50	10 - 100	[5]

Experimental Protocols

The following sections detail the standardized experimental protocols used to assess the ecotoxicity of chemical substances in aquatic environments. These are based on the internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour exposure period.

- Test Organism: Recommended species include Rainbow trout (*Oncorhynchus mykiss*), Zebra fish (*Danio rerio*), and Fathead minnow (*Pimephales promelas*).[\[2\]](#)[\[6\]](#)[\[7\]](#)
- Test Conditions:
 - Exposure Duration: 96 hours.[\[2\]](#)[\[6\]](#)
 - Test Type: Static (test solution is not renewed) or semi-static (test solution is renewed at regular intervals, typically every 24 hours).[\[6\]](#)
 - Temperature and Light: Maintained at a constant, appropriate temperature for the chosen species with a defined photoperiod (e.g., 16 hours light, 8 hours dark).[\[6\]](#)
 - Test Concentrations: A geometric series of at least five concentrations and a control group.
[\[2\]](#) A limit test at 100 mg/L can be performed if low toxicity is expected.[\[2\]](#)
 - Number of Animals: At least seven fish per concentration.[\[2\]](#)
- Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[\[2\]](#) Any abnormal behavior is also noted.

- Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to *Daphnia magna* by determining the concentration that immobilizes 50% of the daphnids (EC50) after 48 hours.

- Test Organism: *Daphnia magna*, less than 24 hours old at the start of the test. [\[3\]](#)[\[4\]](#)[\[8\]](#)
- Test Conditions:
 - Exposure Duration: 48 hours. [\[3\]](#)[\[4\]](#)
 - Test Type: Static. [\[4\]](#)
 - Temperature and Light: 20 ± 2 °C with a 16-hour light, 8-hour dark photoperiod. [\[8\]](#)
 - Test Concentrations: At least five concentrations in a geometric series and a control. [\[9\]](#) A limit test at 100 mg/L can be conducted. [\[4\]](#)
 - Number of Animals: At least 20 daphnids per concentration, divided into at least four replicates. [\[9\]](#)
- Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours. [\[3\]](#)[\[8\]](#)
- Data Analysis: The EC50 at 48 hours and its confidence limits are calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined. [\[3\]](#)

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater algae, typically by measuring the inhibition of cell division.

- Test Organism: Recommended species include *Pseudokirchneriella subcapitata* and *Desmodesmus subspicatus*.
- Test Conditions:
 - Exposure Duration: 72 hours.
 - Test Type: Static.
 - Temperature and Light: 21-24 °C under continuous, uniform illumination.
 - Test Concentrations: A geometric series of at least five concentrations and a control.
- Observations: Algal growth is measured at least every 24 hours, often by cell counts using a microscope and hemocytometer or by a surrogate parameter such as chlorophyll fluorescence.
- Data Analysis: The EC50 for growth rate inhibition and yield are calculated. The NOEC and LOEC are also determined.

Genotoxicity Assessment: Micronucleus Test in Fish

The micronucleus test is a widely used method to assess the genotoxic potential of chemicals by detecting damage to chromosomes or the mitotic apparatus in erythrocytes of fish.

- Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a population is an indication of genotoxic exposure. [\[10\]](#)[\[11\]](#)[\[12\]](#)
- Procedure:
 - Exposure: Fish are exposed to the test substance, typically for a period of 48 to 96 hours.
 - Sample Collection: A small blood sample is collected from the fish.
 - Smear Preparation: A thin smear of blood is made on a microscope slide and allowed to air dry.

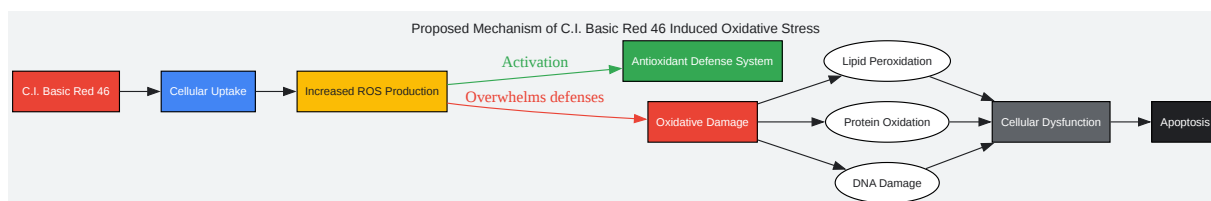
- Fixation and Staining: The smear is fixed (e.g., with methanol) and stained with a DNA-specific stain (e.g., Giemsa or acridine orange).
- Microscopic Analysis: A predetermined number of erythrocytes (e.g., 1000-2000) per fish are scored under a microscope for the presence of micronuclei and other nuclear abnormalities.
- Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the control group using appropriate statistical tests.

Mechanism of Toxicity

The precise molecular mechanisms of C.I. Basic Red 46 toxicity in aquatic organisms have not been extensively studied. However, research on other azo dyes, such as Basic Red 51, suggests that the induction of oxidative stress is a key toxicological pathway.[5]

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these reactive intermediates. ROS can cause damage to vital cellular components, including lipids, proteins, and DNA.

A proposed signaling pathway for C.I. Basic Red 46-induced oxidative stress is presented below.



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Caption: Proposed pathway of C.I. Basic Red 46-induced oxidative stress in aquatic organisms.

Conclusion

C.I. Basic Red 46 is classified as harmful to aquatic life with long-lasting effects.[4] The available quantitative data, although limited, indicates that this dye can be toxic to fish, invertebrates, and microorganisms at concentrations that may be found in industrial effluents. The primary mechanism of toxicity for similar azo dyes is believed to be the induction of oxidative stress, leading to cellular damage. The standardized experimental protocols outlined in this guide provide a framework for further research to fill the existing data gaps and to conduct more comprehensive environmental risk assessments for C.I. Basic Red 46 and other related compounds. A deeper understanding of the ecotoxicological profile of this dye is crucial for developing effective wastewater treatment strategies and for protecting the health of aquatic ecosystems.

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